Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClFNO2S.Li. It is a lithium salt of 5-chloro-6-fluoropyridine-3-sulfinate, characterized by the presence of chlorine, fluorine, and sulfonate groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate typically involves the reaction of 5-chloro-6-fluoropyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfinate derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
- 5-chloro-6-fluoropyridine-3-sulfonic acid
- 5-chloro-6-fluoropyridine-3-sulfinate
- Lithium 5-chloro-6-fluoropyridine-3-sulfonate
Comparison: Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is unique due to the presence of both lithium and sulfonate groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
lithium;5-chloro-6-fluoropyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGDRVNJCPHEP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC(=C1Cl)F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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